molecular formula C21H20N2O4S B2824055 N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide CAS No. 361160-45-4

N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide

Cat. No. B2824055
CAS RN: 361160-45-4
M. Wt: 396.46
InChI Key: XDDYSJUZAXIBKJ-UHFFFAOYSA-N
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Description

“N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide” is a compound that contains a naphtho[1,2-d]thiazole core, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphtho[1,2-d]thiazole core, with a benzamide group substituted with three methoxy groups at the 3, 4, and 5 positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

Antimicrobial and Anti-proliferative Applications

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For example, a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were studied for their potential in inhibiting microbial growth and proliferation of cancer cells. Some derivatives showed promising results against specific bacterial strains and cancer cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Mansour et al., 2020).

Semiconducting Polymers

Naphthodithiophene diimide (NDTI)-based semiconducting polymers incorporating various comonomer units, including thiazoles, have been synthesized. These polymers exhibit air-stable electron transport properties, making them suitable for applications in field-effect transistors (FETs) as ambipolar or unipolar n-channel materials. The research highlights the importance of the electronic nature of comonomer units in affecting the HOMO and LUMO energy levels of the polymers, which is crucial for their electronic applications (Nakano et al., 2015).

Eco-friendly Synthesis and Antimicrobial Activities

An eco-friendly synthesis approach for dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been developed, leading to compounds with significant in vitro antimicrobial effects. This approach demonstrates the potential for developing environmentally benign processes for synthesizing bioactive compounds with antimicrobial properties (Mathew et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDYSJUZAXIBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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